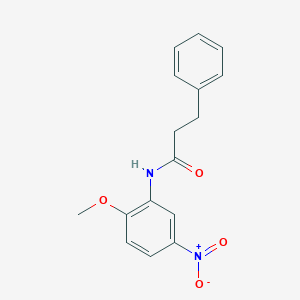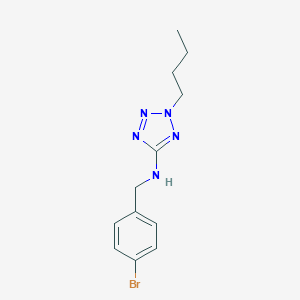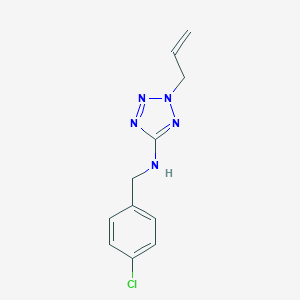
N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide, also known as MNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MNPA is a derivative of 3-phenylpropanoic acid and has a molecular formula of C16H15NO4.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide is not fully understood. However, it is believed to exert its effects by inhibiting the production of inflammatory cytokines and prostaglandins. N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential as a treatment for neurological disorders.
Biochemical and Physiological Effects
N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has also been shown to reduce fever in animal models of pyrexia. Additionally, N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has been shown to have low toxicity in animal models. However, N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has some limitations for use in lab experiments. It is not very soluble in water, which may limit its use in certain applications. Additionally, N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has not been extensively studied in human clinical trials, which may limit its potential for use in human medicine.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide. One area of interest is the development of N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide-based drug delivery systems for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide and its potential applications in the treatment of inflammatory conditions. Finally, more research is needed to determine the safety and efficacy of N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide in human clinical trials.
Métodos De Síntesis
N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-nitrobenzaldehyde and 3-phenylpropanoic acid in the presence of a base catalyst. The resulting product is then reduced using a reducing agent to obtain N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide in high yield and purity.
Propiedades
Fórmula molecular |
C16H16N2O4 |
|---|---|
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C16H16N2O4/c1-22-15-9-8-13(18(20)21)11-14(15)17-16(19)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,17,19) |
Clave InChI |
DXQNMBKWJDBULV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2=CC=CC=C2 |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B276651.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine](/img/structure/B276652.png)
![[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile](/img/structure/B276655.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine](/img/structure/B276658.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)

![2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B276664.png)
![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)

![2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)
![N-(2-ethyl-2H-tetraazol-5-yl)-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)amine](/img/structure/B276671.png)